molecular formula C10H15N3S B13716368 N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine

N6-Allyl-4,5,6,7-tetrahydrobenzothiazole-2,6-diamine

Cat. No.: B13716368
M. Wt: 209.31 g/mol
InChI Key: GEVZSYFBSYSSJH-UHFFFAOYSA-N
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Description

MFCD32220338 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32220338 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of MFCD32220338 involves scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure consistent quality and high yield.

Chemical Reactions Analysis

Types of Reactions

MFCD32220338 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert MFCD32220338 into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD32220338 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of MFCD32220338 depend on the specific reaction conditions and reagents used. These products can include various derivatives and modified forms of the original compound.

Scientific Research Applications

MFCD32220338 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD32220338 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function, and modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to MFCD32220338 include those with similar chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific functional groups or molecular configurations.

Uniqueness

MFCD32220338 is unique due to its specific chemical structure and properties, which confer distinct advantages in certain applications. Its uniqueness lies in its ability to undergo specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial contexts.

Conclusion

MFCD32220338 is a versatile compound with significant potential in various fields of research and industry. Its unique properties and reactivity make it a valuable tool for scientists and engineers, and ongoing research continues to uncover new applications and benefits of this compound.

Properties

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

6-N-prop-2-enyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

InChI

InChI=1S/C10H15N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h2,7,12H,1,3-6H2,(H2,11,13)

InChI Key

GEVZSYFBSYSSJH-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1CCC2=C(C1)SC(=N2)N

Origin of Product

United States

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